molecular formula C10H10FN3O B1621912 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one CAS No. 860786-18-1

4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1621912
CAS No.: 860786-18-1
M. Wt: 207.2 g/mol
InChI Key: COXSGEKTFTUGHT-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C10H10FN3O and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compound Synthesis and Structure Analysis : The synthesis and structural characterization of azole derivatives, including those with 4-fluorophenyl groups, have been extensively studied. For instance, azolylmethanes and triazolylchromones have been synthesized and characterized, demonstrating the importance of these compounds in developing new materials with unique structural properties (Kariuki et al., 2021). These studies focus on the crystalline structure and potential applications in materials science.

Photophysical Properties : The synthesis and examination of fluorescent molecules that contain azole units have been explored to develop ultrasensitive fluorescent probes. These probes can be used to study biological events and processes, highlighting the potential of 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one derivatives in bioimaging and sensor applications (Diwu et al., 1997).

Molecular Interactions and Mechanisms

Intermolecular Interactions : Research into the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including those with fluorophenyl groups, provides insight into the structural and energetic characteristics of these compounds. Such interactions are crucial for understanding the molecular assembly and the design of molecular devices or materials with specific properties (Shukla et al., 2014).

Biological and Medicinal Applications

Anticancer Studies : The cytotoxicity of azolylchromones against human oral squamous cell carcinoma cell lines has been investigated, with some compounds showing high tumor specificity. These studies are indicative of the potential therapeutic applications of this compound derivatives in cancer treatment (Nagai et al., 2019).

Materials Science Applications

Optoelectronic Materials : The development of heteroleptic cyclometalated iridium(III) complexes that display blue phosphorescence at room temperature is another area of application. These complexes, which can include azole ligands, are of interest for their use in light-emitting devices, underscoring the versatility of this compound derivatives in materials science (Yang et al., 2005).

Mechanism of Action

Target of Action

The primary target of the compound “4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one” is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

The compound interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The inhibition of the androgen receptor can lead to a decrease in the expression of androgen-responsive genes.

Biochemical Pathways

The compound’s action primarily affects the androgen signaling pathway . By inhibiting the androgen receptor, the compound disrupts the normal function of this pathway, which can lead to a decrease in the expression of androgen-responsive genes. This can have downstream effects on cellular proliferation and differentiation, particularly in prostate cancer cells.

Result of Action

The compound has been shown to have potent antiproliferative activity against prostate cancer cell lines . It has also been found to downregulate the expression of the prostate-specific antigen (PSA), a target gene of the androgen receptor . This suggests that the compound could have potential therapeutic effects in the treatment of prostate cancer.

Properties

IUPAC Name

4-(3-fluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-12-13(2)10(15)14(7)9-5-3-4-8(11)6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXSGEKTFTUGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396977
Record name 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860786-18-1
Record name 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.